
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide" is a derivative of sulfonamide, which is a functional group commonly found in various drug molecules. Sulfonamides are known for their antimicrobial properties and are often used in the synthesis of compounds with potential biological activities. The structure of this compound suggests that it may have interesting interactions with biological targets due to the presence of the pyrazole ring and the sulfonamide group.
Synthesis Analysis
The synthesis of related pyrazole derivatives has been reported in the literature. For instance, a series of 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives were synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and characterized by various spectroscopic methods . Another study reported the synthesis of 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide derivatives using a methodology that could potentially be adapted for the synthesis of the compound . These methods typically involve multi-step reactions, including the formation of the pyrazole ring followed by subsequent functionalization.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can significantly influence their biological activity. For example, the molecular and supramolecular structures of various N-[2-(pyridin-2-yl)ethyl]sulfonamide derivatives have been studied, revealing that small changes in the structure can lead to significant differences in molecular conformation . Similarly, conformational differences in N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides have been reported, which could affect their biological activity . These findings suggest that the molecular structure of "N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide" would also be crucial in determining its properties and potential as a drug candidate.
Chemical Reactions Analysis
The reactivity of sulfonamide derivatives with various reagents can lead to a wide range of chemical transformations. For instance, the reaction of amines with ethyl (2E)-3-N,N-dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate has been shown to yield various substituted amino propenoates . These types of reactions are important for the functionalization of the core pyrazole structure, which can be used to fine-tune the properties of the final compound.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide" are not directly reported in the provided papers, the properties of similar compounds can provide some insights. Sulfonamide derivatives often exhibit solid-state properties such as hydrogen bonding and π-π stacking, which can affect their solubility, stability, and crystalline form . The presence of the pyrazole ring can also influence the acidity and basicity of the compound, which are important parameters in drug design.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds, which include this compound, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have shown activity against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to interact with their targets in a way that inhibits their function . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may interfere with the life cycle of the parasites, disrupting their growth and proliferation .
Result of Action
Similar compounds have shown significant antileishmanial and antimalarial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-13-12-14(2)18(17-13)10-9-16-21(19,20)11-8-15-6-4-3-5-7-15/h3-7,12,16H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZQFVREFJVDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)CCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

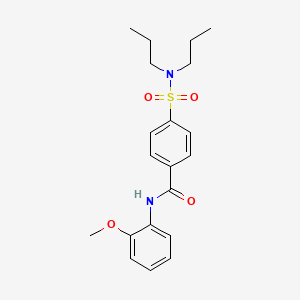
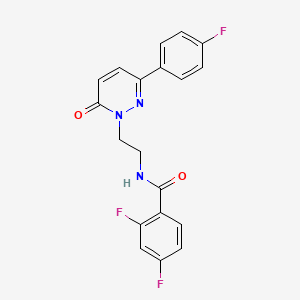
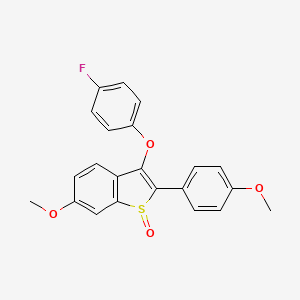

![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B3002976.png)
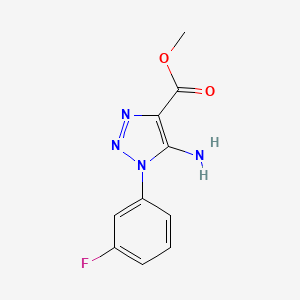
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3002981.png)
![3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B3002985.png)

![2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3002988.png)
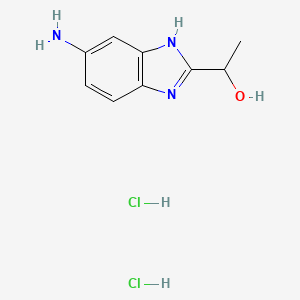
![2-(3-oxo-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butyl)isoindoline-1,3-dione oxalate](/img/structure/B3002991.png)
![1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one](/img/structure/B3002992.png)
![Ethyl 5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B3002993.png)